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Compound of Interest

Compound Name:
5-Bromo-6-fluorobenzo[d]thiazol-

2-amine

Cat. No.: B2850607 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluorobenzo[d]thiazol-
2-amine

Introduction
5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound of

significant interest in the fields of medicinal chemistry and drug discovery. As a benzothiazole

derivative, it belongs to a class of compounds renowned for a wide spectrum of

pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique

physicochemical characteristics that make it a versatile and valuable building block for the

synthesis of complex molecular architectures.

The bromine atom at the C-5 position serves as a key functional handle for derivatization, most

notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of

diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom at the C-6 position can

significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and

binding affinity to biological targets. This guide provides a comprehensive overview of the core

chemical properties, synthesis, reactivity, and applications of 5-Bromo-6-
fluorobenzo[d]thiazol-2-amine, offering field-proven insights for researchers and drug

development professionals.
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Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine are summarized

below. These identifiers and computed properties are critical for database searches, analytical

characterization, and computational modeling.

Property Value Source(s)

IUPAC Name
5-bromo-6-fluoro-1,3-

benzothiazol-2-amine
N/A

CAS Number 1160789-91-2

Molecular Formula C₇H₄BrFN₂S

Molecular Weight 247.09 g/mol

InChI Key
RPCKLZZTGOIHCJ-

UHFFFAOYSA-N

Canonical SMILES
C1=C(C2=C(C=C1F)SC(=N2)

N)Br
N/A

Appearance Typically a solid powder Inferred

Purity 95% to 98%

Storage
Store sealed in a dry, dark

place at 2-8°C

Spectroscopic Profile
While specific, experimentally-derived spectra for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine
are not widely published, its structure allows for the confident prediction of key spectroscopic

features. The following analysis is based on the known spectral data of closely related analogs,

such as 2-amino-6-fluorobenzothiazole and other halogenated benzothiazoles.[1][2][3]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons and the amine protons.
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Aromatic Protons (δ 7.0-8.0 ppm): Two signals are anticipated in the aromatic region. The

proton at the C-7 position and the proton at the C-4 position will appear as singlets or

doublets with small coupling constants, influenced by the adjacent fluorine and bromine

atoms.

Amine Protons (-NH₂, δ 5.0-7.5 ppm): A broad singlet corresponding to the two protons of

the primary amine group is expected. The chemical shift of this peak can vary significantly

depending on the solvent, concentration, and temperature.

For the closely related 2-Amino-6-fluorobenzothiazole, aromatic protons are observed in the

region of δ 7.0-7.8 ppm.[4]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Aromatic Carbons (δ 110-155 ppm): The spectrum will display seven distinct signals for the

seven carbon atoms in the benzothiazole ring system. The carbon atoms directly attached to

the electronegative fluorine (C-6) and bromine (C-5) atoms will show characteristic shifts.

The C-F coupling will likely result in a splitting of the C-6 signal.

C-2 Carbon (δ ~165-170 ppm): The carbon atom of the thiazole ring attached to the amino

group (C-2) is expected to have the most downfield chemical shift due to its imine-like

character and attachment to two heteroatoms (N and S). For 2-amino-6-fluorobenzothiazole,

the C-2 carbon appears around 167 ppm.[3]

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp peaks corresponding to the

symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C=N Stretching (~1615 cm⁻¹): A strong absorption band for the endocyclic imine (C=N) bond

within the thiazole ring.

Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands indicating the presence of the

benzene ring.
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C-F Stretching (1000-1250 cm⁻¹): A strong, characteristic absorption band for the aryl-

fluorine bond.

C-S Stretching (~700 cm⁻¹): A weaker absorption associated with the carbon-sulfur bond in

the thiazole ring.

The IR spectrum of the parent 2-aminobenzothiazole confirms the N-H stretches around 3420

and 3300 cm⁻¹ and the C=N stretch around 1640 cm⁻¹.[5]

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

This will result in two peaks of nearly equal intensity at m/z 246 and m/z 248. The base peak

will likely be the molecular ion.

Fragmentation: Common fragmentation pathways for 2-aminobenzothiazoles involve the loss

of HCN or HSCN from the thiazole ring.

Synthesis and Reactivity
Synthetic Pathway
The most established method for synthesizing 2-aminobenzothiazoles is the Hugershoff

reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate

salt in the presence of a halogen.[6][7] For 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, the

synthesis logically starts from 3-bromo-4-fluoroaniline to ensure the correct regiochemistry of

the final product.
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Starting Materials Reagents & Solvent

3-Bromo-4-fluoroaniline

Reaction Mixture:
Electrophilic Cyclization

Potassium Thiocyanate (KSCN) Bromine (Br₂) in
Glacial Acetic Acid

Initiates cyclization

Work-up:
Neutralization & Precipitation

Purification:
Recrystallization

Final Product:
5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: General Synthesis

Starting Material Preparation: Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) and potassium

thiocyanate (2.0-3.0 eq.) in glacial acetic acid in a reaction vessel.

Cyclization: Cool the mixture in an ice bath to 0-5°C. Add a solution of bromine (1.1 eq.) in

glacial acetic acid dropwise while stirring vigorously, ensuring the temperature remains below

10°C. The causality here is critical; slow, cold addition prevents unwanted side reactions and

controls the exothermic formation of the thiocyanogen bromide electrophile.
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Reaction Progression: After the addition is complete, allow the mixture to stir at room

temperature for several hours to ensure the reaction goes to completion.

Work-up and Isolation: Pour the reaction mixture into a large volume of water or crushed ice.

Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or

sodium hydroxide solution) until a precipitate forms. This step is self-validating; the product is

insoluble in the aqueous base and crashes out, confirming its formation.

Purification: Collect the crude solid by filtration, wash thoroughly with water to remove

residual salts, and dry. Recrystallize the product from a suitable solvent system (e.g.,

ethanol/water) to obtain the purified 5-Bromo-6-fluorobenzo[d]thiazol-2-amine.

Chemical Reactivity
The reactivity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine is dictated by its three primary

functional regions: the 2-amino group, the C-5 bromine atom, and the benzothiazole ring

system.

Reactions at the 2-Amino Group: The primary amine is a versatile nucleophile. It can be

readily acylated with acyl chlorides or anhydrides to form amides. It also undergoes

condensation reactions with aldehydes and ketones to form Schiff bases (azomethines),

which are valuable intermediates for synthesizing more complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is an excellent

handle for Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions. This

allows for the precise and efficient introduction of a wide array of carbon-based substituents

(aryl, vinyl, alkyl groups), making it a cornerstone of library synthesis in drug discovery. The

Suzuki-Miyaura coupling, which pairs the bromo-compound with a boronic acid in the

presence of a palladium catalyst and a base, is particularly common.[8][9][10]

Nucleophilic Aromatic Substitution (SₙAr): While the bromine is more suited for cross-

coupling, the electron-withdrawing nature of the fused thiazole ring and the fluorine atom can

activate the aromatic ring towards SₙAr reactions under specific conditions, although this is

less common than reactions at the bromine site.
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Applications in Medicinal Chemistry and Drug
Development
Benzothiazole and its derivatives are considered "privileged structures" in medicinal chemistry

due to their consistent appearance in molecules with diverse and potent biological activities. 5-
Bromo-6-fluorobenzo[d]thiazol-2-amine serves as an ideal starting point for generating

libraries of novel compounds for screening.

Scaffold for Drug Candidates: The core structure is present in compounds investigated for

anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.

Role of Halogen Substituents:

Fluorine (C-6): The C-F bond is strong and metabolically stable. Introducing fluorine can

block sites of metabolism, increase binding affinity to target proteins through hydrogen

bonding or dipole interactions, and enhance membrane permeability and bioavailability.

Bromine (C-5): As discussed, this site provides a reliable point for chemical diversification,

allowing for systematic exploration of the structure-activity relationship (SAR) by varying

the substituent introduced via cross-coupling.
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Derivatization Reactions

5-Bromo-6-fluorobenzo[d]thiazol-2-amine
(Core Scaffold)

Suzuki Coupling
(at C5-Br)

R-B(OH)₂
Pd Catalyst

Amide Formation
(at 2-NH₂)

R-COCl

Schiff Base Formation
(at 2-NH₂)

R-CHO

Library of Diverse
Novel Compounds

High-Throughput Screening

Hit Compound Identification
(e.g., Anticancer, Antimicrobial)

Click to download full resolution via product page

Caption: Role as a scaffold in drug discovery workflows.

Safety and Handling
5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a research chemical and must be handled with

appropriate care in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted

before use.

Hazard Identification: Based on data for analogous compounds, it should be considered toxic

if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation.
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[11]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area

or a chemical fume hood to avoid inhalation of dust or vapors.[11]

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using

this product. Wash hands thoroughly after handling.[11]

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place,

away from incompatible materials such as strong oxidizing agents. Recommended storage is

at 2-8°C.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Avoid release into the environment.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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